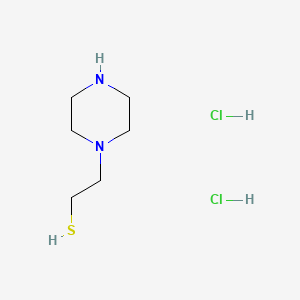

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride

Description

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride is a piperazine derivative characterized by a piperazine ring linked to an ethanethiol group, with two hydrochloride counterions. The molecular formula is C₆H₁₄Cl₂N₂S, and its molecular weight is 229.17 g/mol. The thiol (-SH) group confers nucleophilic reactivity, making it prone to oxidation and disulfide bond formation.

Properties

Molecular Formula |

C6H16Cl2N2S |

|---|---|

Molecular Weight |

219.18 g/mol |

IUPAC Name |

2-piperazin-1-ylethanethiol;dihydrochloride |

InChI |

InChI=1S/C6H14N2S.2ClH/c9-6-5-8-3-1-7-2-4-8;;/h7,9H,1-6H2;2*1H |

InChI Key |

ATPIKMQSFAWLFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCS.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride typically involves the reaction of piperazine with ethane-1-thiol under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides are often used in substitution reactions.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted piperazine derivatives

Scientific Research Applications

2-(Piperazin-1-yl)ethane-1-thiol, also known as 2-(piperazin-1-yl)ethane-1-thiol dihydrochloride, is a sulfur-containing organic compound with the molecular formula . It has a piperazine ring, a six-membered heterocyclic compound containing two nitrogen atoms, and a thiol group (-SH) attached to an ethane backbone. The compound is utilized in scientific and industrial applications because of its reactivity and ability to form covalent bonds with biological molecules. Its mechanism of action often involves the formation of covalent bonds with cysteine residues in proteins, which can inhibit enzyme activity. The piperazine moiety allows interaction with neurotransmitter receptors, potentially modulating neurotransmission and offering therapeutic avenues for neurological disorders.

Scientific Research Applications

2-(Piperazin-1-yl)ethane-1-thiol has diverse applications across multiple fields. It serves as a building block for synthesizing more complex molecules in chemistry. Research indicates that 2-(piperazin-1-yl)ethane-1-thiol exhibits significant biological activity, particularly in medicinal chemistry and biochemistry. Its thiol group allows it to form covalent bonds with various biomolecules, leading to alterations in enzyme function and signaling pathways. This property has implications for drug design, particularly in developing inhibitors for specific enzymes involved in metabolic pathways or disease mechanisms.

Structural Similarities

Several compounds share structural similarities with 2-(Piperazin-1-yl)ethane-1-thiol:

- 3-(Piperazin-1-yl)-1,2-benzothiazole Contains a benzothiazole moiety and is known for its antimicrobial properties.

- 2-(Piperazin-1-yl)benzoxazole Incorporates a benzoxazole ring and exhibits significant anti-inflammatory effects.

- Cetirizine ethyl ester dihydrochloride A derivative of cetirizine with antihistamine activity, primarily used as an allergy medication.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride and related compounds:

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Activity/Use |

|---|---|---|---|---|

| 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride | Ethanethiol, HCl | C₆H₁₄Cl₂N₂S | 229.17 | Intermediate, potential thiol-based drug |

| Hydroxyzine dihydrochloride (HDH) | 4-Chlorophenylbenzyl, ethoxyethanol | C₂₁H₂₉Cl₂N₂O₂ | 423.38 | First-gen antihistamine (H1 antagonist) |

| Cetirizine dihydrochloride | 4-Chlorophenylbenzyl, ethoxyacetic acid | C₂₁H₂₅Cl₂N₂O₃ | 461.81 | Second-gen antihistamine (allergy relief) |

| Zuclopenthixol Dihydrochloride | Thioxanthene, chlorophenyl | C₂₂H₂₆Cl₂N₂OS | 453.42 | Antipsychotic (dopamine antagonist) |

| 2-(4-Methyl-piperazin-1-yl)-ethylamine HCl | Methylpiperazine, ethylamine | C₇H₁₈ClN₃ | 191.70 | Chemical intermediate |

| 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride | 3-Methoxyphenyl, ethanethiol | C₁₃H₂₀Cl₂N₂OS | 335.28 | Unspecified (structural analog) |

Key Differences and Implications

Substituent Effects on Pharmacological Activity :

- Hydroxyzine and cetirizine feature bulky aromatic substituents (4-chlorophenylbenzyl) that enable H1 receptor antagonism, critical for antihistamine activity . In contrast, the thiol group in the target compound may target enzymes like cysteine proteases or glutathione pathways.

- Zuclopenthixol’s thioxanthene moiety contributes to dopamine receptor binding, underscoring its antipsychotic use .

Reactivity and Stability :

- The thiol group in 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride increases oxidative sensitivity compared to ether-linked derivatives (e.g., hydroxyzine’s ethoxy group). This necessitates storage under inert conditions .

- Cetirizine’s carboxylic acid group enhances water solubility, improving bioavailability for oral administration .

Synthetic Applications :

- The ethyl ester derivative (C₈H₁₈Cl₂N₂O₂) in demonstrates how ester groups can modulate lipophilicity for drug delivery .

- The Fmoc-piperazine derivative () is utilized in peptide synthesis as a protecting group, highlighting piperazine’s versatility in organic chemistry .

Research Findings and Comparative Data

Physicochemical Properties

Pharmacokinetic Considerations

- Bioavailability : Bulky aromatic groups in hydroxyzine and cetirizine prolong half-life via protein binding, whereas smaller analogs like 2-(4-methyl-piperazin-1-yl)-ethylamine HCl may exhibit rapid clearance .

- Metabolism : Thiol-containing compounds are often metabolized via conjugation (e.g., glutathione), differing from hepatic cytochrome P450 pathways for hydroxyzine .

Biological Activity

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride, also known by its CAS number 128914-77-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Details |

|---|---|

| Molecular Formula | C6H14Cl2N2S |

| Molecular Weight | 201.16 g/mol |

| IUPAC Name | 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride |

| Solubility | Soluble in water |

The biological activity of 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, potentially inhibiting their activity. This mechanism is significant in the context of drug design, particularly for targeting proteases and other enzyme classes involved in disease processes .

- Receptor Modulation : The piperazine moiety may facilitate binding to specific receptors, influencing signal transduction pathways that are crucial for cellular responses.

Biological Activity and Applications

Research has indicated several areas where 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride shows promise:

Antiviral Activity

A study highlighted the compound's potential as an inhibitor against viral proteases, particularly in the context of SARS-CoV-2. Molecular docking studies revealed strong binding affinities, suggesting that this compound could serve as a lead structure for developing antiviral agents .

Neuroprotective Effects

Research into neurodegenerative diseases has shown that piperazine derivatives can exhibit neuroprotective properties. The compound's ability to modulate neurotransmitter systems may contribute to its therapeutic potential in conditions like Alzheimer's disease .

Antioxidant Properties

The thiol group present in the compound is known for its antioxidant properties, which can help mitigate oxidative stress in cells. This activity may be beneficial in a variety of pathological conditions where oxidative damage plays a role .

Case Studies

Several studies have documented the biological effects of 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride:

- Inhibition of SARS-CoV-2 Protease : A molecular docking study showed that derivatives of piperazine, including this compound, had negative docking energies against the SARS-CoV-2 main protease, indicating potential as antiviral agents .

- Neuroprotective Studies : Animal models have demonstrated that piperazine-based compounds can reduce neuroinflammation and improve cognitive function, suggesting their utility in treating neurodegenerative disorders .

- Antioxidant Activity Assessment : In vitro assays have confirmed the antioxidant capabilities of thiol-containing compounds like 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride, which could be relevant for therapeutic strategies against oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.